molecular formula C9H7FN2O2 B6493757 [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol CAS No. 1314972-63-8

[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol

Cat. No.: B6493757
CAS No.: 1314972-63-8
M. Wt: 194.16 g/mol
InChI Key: LKWFTZVTKMUHIV-UHFFFAOYSA-N
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Description

[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzohydrazide with glyoxylic acid to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting intermediate is then reduced to yield the desired methanol derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into alcohols or amines.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions (NO2+) can replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitronium ions (NO2+), halogens (Cl2, Br2)

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is used in the development of new therapeutic agents targeting various biological pathways.

Medicine: In medicine, this compound is being investigated for its potential use in treating diseases such as cancer and bacterial infections. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can disrupt bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

  • [5-(2-fluorophenyl)-1H-pyrrole-3-methanol]
  • [5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde]
  • [5-(difluoromethoxy)-2-fluorophenyl)methanol]

Comparison: Compared to similar compounds, [5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol exhibits unique properties due to the presence of the oxadiazole ring. This ring structure imparts greater stability and reactivity, making it more versatile for various applications. Additionally, the fluorophenyl group enhances its biological activity, making it a more potent candidate for drug development .

Properties

IUPAC Name

[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)12-14-9/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWFTZVTKMUHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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